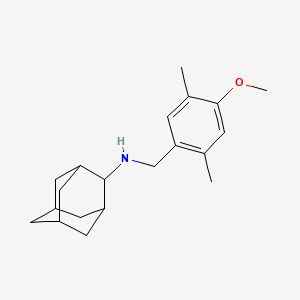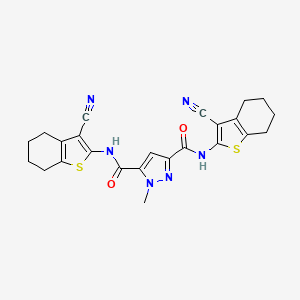
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP4i, and it has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released by the gut in response to food intake. Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against DPP-4 enzyme activity in vitro and in vivo. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. Furthermore, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its beneficial effects on glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in lab experiments include its potent inhibitory activity against DPP-4 enzyme activity, its ability to improve glucose metabolism, and its potential applications in drug discovery and development. However, its limitations include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
3. Evaluation of the safety and efficacy of this compound in clinical trials.
4. Development of novel DPP-4 inhibitors based on the structure of this compound.
5. Investigation of the potential applications of this compound in other fields such as neuroscience and cancer research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its potent inhibitory activity against DPP-4 enzyme activity and its ability to improve glucose metabolism make it a promising candidate for the treatment of type 2 diabetes mellitus. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the reaction of morpholine with 1-(2,2-diphenylethyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a critical role in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus, and this compound has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(18-26-13-7-12-24-26)25-14-15-28-21(17-25)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21-22H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRONCCLMZLXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)

![(4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6012136.png)
![{3-(2,4-difluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6012139.png)
![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B6012171.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![3-(4-fluorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012204.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)
